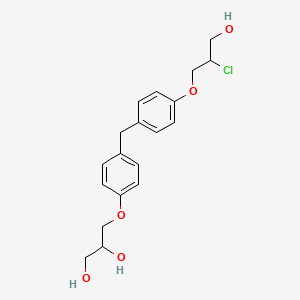

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether

Description

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether (CAS: 374772–79-9) is a chlorinated derivative of bisphenol F (BPF) modified with ether-linked 2,3-dihydroxypropyl and 2-chloro-1-propanol groups. Its molecular formula is C₁₉H₂₂Cl₂O₄, with a molecular weight of 385.28 g/mol . Structurally, it consists of two aromatic rings connected by a methylene group, with each hydroxyl group substituted by a 2-chloro-1-propanol moiety via ether bonds. This compound exhibits moderate lipophilicity (logP: 3.98) and low aqueous solubility (1.51 mg/L) , making it less polar than non-chlorinated analogs.

Properties

IUPAC Name |

3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClO5/c20-16(10-21)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-22/h1-8,16-17,21-23H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXXVEHNGYFGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)Cl)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Epoxidation : Bisphenol F reacts with epichlorohydrin in a molar ratio of 1:2, facilitated by sodium hydroxide (10–20% w/w), to form Bisphenol F diglycidyl ether.

-

Hydrohalogenation : The glycidyl ether undergoes ring-opening with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., tetrahydrofuran), yielding the target compound as a diastereomeric mixture.

Key Parameters :

-

Temperature: 50–70°C for epoxidation; 25–40°C for hydrohalogenation.

-

Catalyst: NaOH for epoxidation; stoichiometric HCl for ring-opening.

Alternative Halogenation Approaches

Direct Chlorination of Propanol Side Chains

An alternative route involves the direct chlorination of pre-formed Bisphenol F propanol ethers. Bisphenol F is first etherified with 1-propanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), followed by chlorination using thionyl chloride (SOCl₂).

Reaction Conditions :

Protecting Group Strategies

To minimize side reactions, hydroxyl groups on Bisphenol F may be protected with tert-butyldimethylsilyl (TBDMS) groups before etherification. After chloro-propanol introduction, the protecting groups are removed using tetrabutylammonium fluoride (TBAF).

Advantages :

-

Improved regioselectivity.

-

Reduced polymerization byproducts.

Optimization of Reaction Conditions

Solvent Systems

| Solvent | Reaction Efficiency (%) | Diastereomer Ratio (A:B) |

|---|---|---|

| Tetrahydrofuran | 72 | 55:45 |

| Dichloromethane | 68 | 60:40 |

| Toluene | 58 | 50:50 |

Polar aprotic solvents like tetrahydrofuran enhance nucleophilic attack during epoxidation, while dichloromethane favors chloro-propanol stability.

Catalytic Effects

The use of phase-transfer catalysts (e.g., benzyltriethylammonium chloride) increases epichlorohydrin reactivity, reducing reaction time by 30%.

Purification and Diastereomer Separation

Crude product mixtures are purified via silica gel chromatography using ethyl acetate/hexane gradients. Diastereomers are separable using preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Typical Purity :

Industrial-Scale Production Challenges

Byproduct Formation

Environmental Considerations

Waste streams containing HCl and organic solvents require neutralization and distillation recovery, increasing production costs by ~15%.

Applications Influencing Synthesis Design

The compound’s use in food-contact resins demands ultra-low residual epichlorohydrin (<1 ppm), achieved via vacuum stripping. For pharmaceutical applications (e.g., prostate cancer), chiral purity is prioritized, necessitating asymmetric synthesis or advanced chromatographic resolution.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether has several scientific research applications:

Chemistry: Used as a building block in the synthesis of advanced materials and polymers.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of epoxy resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects. For example, it may interact with estrogen receptors, influencing hormonal pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisphenol F Diglycidyl Ether (BFDGE; CAS: 2095-03-6)

- Structure : BPF core with glycidyl ether groups.

- Molecular Formula : C₁₉H₂₀O₄; MW : 312.36 g/mol.

- Properties : Higher solubility (117.1 mg/L ) and lower logP (3.26 ) compared to the chlorinated derivative .

- Applications : Widely used in epoxy coatings and adhesives.

Bisphenol F Bis(2,3-Dihydroxypropyl) Ether (BFDGE-2H₂O; CAS: 72406-26-9)

- Structure : Hydrolyzed form of BFDGE, with two 2,3-dihydroxypropyl groups.

- Molecular Formula : C₁₉H₂₄O₆; MW : 348.39 g/mol.

- Properties : Lower logP (1.34 ) and higher solubility (452.60 mg/L ) due to hydroxyl groups .

- Applications : Used in water-based resins and biomedical materials.

- Research Findings : Shows minimal contribution to metabolome disruptions in cellular assays, suggesting reduced bioactivity compared to chlorinated analogs .

Bisphenol A Diglycidyl Ether (BADGE; CAS: 1675-54-3)

- Structure: Bisphenol A (BPA) core with glycidyl ether groups.

- Molecular Formula : C₂₁H₂₄O₄; MW : 340.42 g/mol.

- Properties : Similar logP (3.84 ) to BFDGE-2HCl but higher solubility (3.69 mg/L ) .

- Applications : Dominant in food-can linings and electronics encapsulation.

- Research Findings : BADGE hydrolyzes into BADGE-H₂O, which exhibits lower estrogenic activity but higher persistence in environmental matrices .

Bisphenol F Bis(3-Chloro-2-Hydroxypropyl) Ether (CAS: N/A)

- Structure : BPF core with 3-chloro-2-hydroxypropyl ether groups.

- Properties : ~95% purity (HPLC), structurally distinct due to chlorine position.

- Applications : Investigated as a flame-retardant additive.

- Research Gaps: Limited data on toxicity and environmental fate compared to 2-chloro derivatives .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | MW (g/mol) | logP | Solubility (mg/L) | Key Applications |

|---|---|---|---|---|---|---|

| Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether | 374772–79-9 | C₁₉H₂₂Cl₂O₄ | 385.28 | 3.98 | 1.51 | Epoxy resins, intermediates |

| Bisphenol F Diglycidyl Ether (BFDGE) | 2095-03-6 | C₁₉H₂₀O₄ | 312.36 | 3.26 | 117.1 | Coatings, adhesives |

| Bisphenol F Bis(2,3-Dihydroxypropyl) Ether | 72406-26-9 | C₁₉H₂₄O₆ | 348.39 | 1.34 | 452.60 | Water-based resins |

| Bisphenol A Diglycidyl Ether (BADGE) | 1675-54-3 | C₂₁H₂₄O₄ | 340.42 | 3.84 | 3.69 | Food packaging, electronics |

Key Research Findings

Metabolomic Impact: Non-chlorinated analogs (e.g., BFDGE-2H₂O) show negligible disruption in cellular metabolomes, whereas chlorinated derivatives may interfere with lipid metabolism pathways .

Regulatory Status: The EU restricts chlorinated bisphenol derivatives in food-contact materials due to genotoxicity concerns, while non-chlorinated variants remain under evaluation .

Biological Activity

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether is a compound derived from bisphenol F, primarily used in the production of epoxy resins and polymeric materials. Understanding its biological activity is crucial due to its potential endocrine-disrupting effects, which are significant in both industrial and health-related contexts.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈ClO₃

- Molecular Weight : Approximately 376.44 g/mol

- Chemical Structure : The compound features a bisphenolic core with hydroxyl groups that contribute to its reactivity.

Synthesis

The synthesis involves the reaction of bisphenol F with glycerol or similar diols in the presence of catalysts like potassium carbonate. This process allows for the formation of more complex chemical structures utilized in various applications including coatings and adhesives.

Biological Activity Overview

This compound exhibits biological activities primarily through its interactions with hormonal pathways. Its estrogenic properties can mimic or interfere with natural hormones, leading to various physiological effects.

Estrogenic Activity

Research indicates that compounds like Bisphenol F can exhibit estrogenic activity comparable to bisphenol A (BPA). Studies have shown that exposure to bisphenol derivatives can lead to:

- Altered reproductive endpoints : Changes in organ weights and reproductive system development.

- Cellular effects : Influences on cell proliferation and differentiation through estrogen receptor binding .

In Vitro Studies

A systematic review highlighted several studies assessing the hormonal activities of bisphenols, including Bisphenol F. These studies found that Bisphenol F has similar potency to BPA regarding estrogenic effects. Key findings include:

- Cell Proliferation : Increased proliferation in hormone-sensitive cell lines.

- Receptor Binding : Binding affinity to estrogen receptors was noted, indicating potential for endocrine disruption .

In Vivo Studies

Animal studies have provided insights into the physiological effects of Bisphenol F:

- Yamasaki et al. (2004) conducted experiments on rats showing that Bisphenol F exposure resulted in increased uterine weight, a marker of estrogen exposure.

- Higashihara et al. (2007) reported alterations in biochemical parameters, including decreased cholesterol levels and changes in thyroid hormone levels following exposure to Bisphenol F .

Summary of Research Findings

| Study | Model Organism | Exposure Duration | Findings |

|---|---|---|---|

| Yamasaki et al. (2004) | Rat | 3 days | Increased uterine weight; positive binding to estrogen receptor |

| Higashihara et al. (2007) | Rat | 28 days | Decreased cholesterol; altered thyroid hormone levels |

| Chen et al. (2002) | Daphnia magna | 48 hours | Acute toxicity observed; EC50 values indicating significant biological effects |

The mechanism by which Bisphenol F exerts its biological effects primarily involves:

- Estrogen Receptor Interaction : Competing with natural estrogens for receptor binding.

- Hormonal Pathway Disruption : Interfering with normal hormonal signaling pathways, leading to adverse health outcomes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether with high purity, and how are isomeric mixtures controlled?

- Methodological Answer : Synthesis typically involves glycidylation of Bisphenol F with epichlorohydrin derivatives under controlled alkaline conditions. Isomeric mixtures (ortho-ortho, ortho-para, para-para) are inherent due to the reaction mechanism, requiring chromatographic separation (e.g., HPLC with C18 columns) or selective crystallization for isolation . Purity validation via NMR and mass spectrometry is critical, with isomer ratios quantified using hyphenated techniques like LC-MS/MS .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in experimental samples?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimized for sensitivity (LOD < 0.1 ng/mL) using C18 columns and electrospray ionization in negative mode. Mobile phases often combine methanol/water with 0.1% formic acid .

- Micellar Electrokinetic Chromatography (MEKC) : Effective for separating derivatives in complex matrices (e.g., canned beverages) using sodium dodecyl sulfate (SDS) in phosphate buffer (pH 9.0) .

- Isomer-Specific Analysis : Requires chiral columns or ion mobility spectrometry to resolve ortho/para isomers, as unresolved peaks can lead to quantification errors .

Q. How should stability studies be designed to assess this compound under varying storage and experimental conditions?

- Methodological Answer :

- Storage Stability : Evaluate degradation kinetics at 4°C (short-term) and -20°C (long-term) in ethanol or methanol. Monitor via LC-MS/MS for hydrolysis products (e.g., chlorohydrins or diols) .

- Thermal Stability : Use accelerated aging studies (40–60°C) to simulate long-term degradation, with Arrhenius modeling to predict shelf life .

- Matrix Effects : Test stability in biological/environmental matrices (e.g., urine, river water) by spiking known concentrations and tracking recovery rates over time .

Advanced Research Questions

Q. How does the presence of isomeric mixtures affect data interpretation in environmental or toxicological studies?

- Methodological Answer : Isomeric differences influence bioavailability, receptor binding affinity, and metabolic pathways. For example:

- Environmental Monitoring : Spatial distribution patterns (e.g., detection in Upper Danube vs. downstream) may reflect isomer-specific persistence or adsorption to sediments .

- Toxicity Assays : Ortho-ortho isomers may exhibit higher endocrine-disrupting activity due to structural similarity to Bisphenol A (BPA). Use isomer-enriched standards to calibrate dose-response curves .

Q. What experimental approaches are used to study its endocrine-disrupting potential in vitro and in vivo?

- Methodological Answer :

- Receptor Binding Assays : Competitive binding studies with estrogen receptor alpha (ERα) or androgen receptor (AR), using radiolabeled ligands (e.g., ³H-estradiol) .

- Transcriptional Activation : Luciferase reporter gene assays in cell lines (e.g., MCF-7) to measure ER-dependent transcriptional activity .

- In Vivo Models : Zebrafish embryos or rodent uterotrophic assays to assess developmental toxicity and hormonal effects. Dose ranges should account for isomer-specific potency differences .

Q. What are the challenges in detecting this compound in complex matrices like canned foods or biological fluids?

- Methodological Answer : Key challenges include:

- Matrix Interference : Lipids/proteins in food extracts require cleanup via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

- Low Concentrations : Pre-concentration techniques like field-amplified sample stacking (FASI) improve detection limits in MEKC .

- Derivatization : Chemical modification (e.g., dansyl chloride labeling) enhances MS ionization efficiency in urine samples .

Q. How can degradation pathways be elucidated to understand environmental persistence and transformation products?

- Methodological Answer :

- Photolysis Studies : Expose aqueous solutions to UV light (254 nm) and identify intermediates via high-resolution MS (HRMS). Chlorinated byproducts (e.g., 3-chloro-1,2-propanediol) are common .

- Microbial Degradation : Use activated sludge or soil microcosms to track aerobic/anaerobic breakdown. Metabolite profiling via ¹³C-labeled isotopes clarifies biodegradation routes .

- Advanced Oxidation Processes (AOPs) : Evaluate ozonation or Fenton reaction efficiency for water treatment, quantifying hydroxyl radical-mediated degradation kinetics .

Comparative and Mechanistic Questions

Q. How do the physicochemical properties of this compound compare to structurally related analogs like BADGE·HCl·H2O?

- Methodological Answer :

- LogP and Solubility : Bisphenol F derivatives generally exhibit lower logP values than BADGE analogs due to reduced hydrophobicity from dihydroxypropyl groups. Solubility in polar solvents (e.g., methanol) is higher, influencing extraction protocols .

- Thermal Stability : BADGE·HCl·H2O degrades at lower temperatures (Td ~120°C) compared to Bisphenol F derivatives (Td ~150°C), as shown by thermogravimetric analysis (TGA) .

Q. What strategies mitigate cross-contamination during analytical workflows for this compound?

- Methodological Answer :

- Labware Selection : Use glass or polypropylene containers instead of PVC, which can leach interfering plasticizers .

- Blank Controls : Include process blanks (solvent-only) and matrix-matched blanks to identify background contamination .

- Column Conditioning : Pre-rinse LC columns with 20 column volumes of mobile phase to eliminate carryover from prior runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.